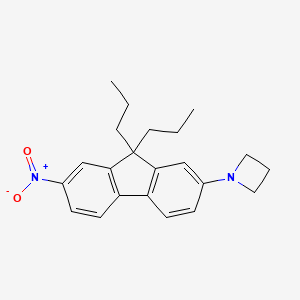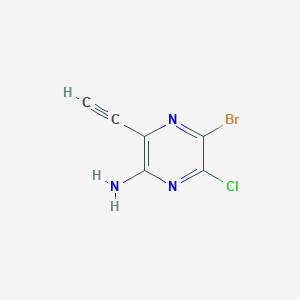
(3S)-3-Methylnonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Methylnonanoic acid is an organic compound classified as a fatty acid It is characterized by a methyl group attached to the third carbon of a nonanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylnonanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their specificity and environmentally friendly nature. For instance, certain strains of bacteria can be engineered to produce this compound through fermentation, followed by extraction and purification.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Methylnonanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: 3-Methyl-3-nonanoic acid.
Reduction: 3-Methylnonan-1-ol.
Substitution: 3-Halo-3-methylnonanoic acid.
Applications De Recherche Scientifique
(3S)-3-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme specificity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of (3S)-3-Methylnonanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can be metabolized by fatty acid oxidation pathways, leading to the production of energy and other metabolites. The methyl group at the third carbon position influences its binding affinity and specificity towards certain enzymes, making it a valuable tool for studying enzyme-substrate interactions.
Comparaison Avec Des Composés Similaires
Nonanoic acid: Lacks the methyl group at the third carbon, making it less sterically hindered.
3-Methylhexanoic acid: Shorter chain length, affecting its physical and chemical properties.
3-Methylundecanoic acid: Longer chain length, influencing its solubility and reactivity.
Uniqueness: (3S)-3-Methylnonanoic acid is unique due to its specific stereochemistry and chain length, which confer distinct physical and chemical properties. Its methyl group at the third carbon position provides steric hindrance, affecting its reactivity and interactions with enzymes and other molecules.
Propriétés
Numéro CAS |
59614-86-7 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(3S)-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |
Clé InChI |
ZDIXEQISPGRDEB-VIFPVBQESA-N |
SMILES isomérique |
CCCCCC[C@H](C)CC(=O)O |
SMILES canonique |
CCCCCCC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
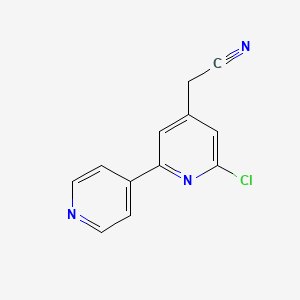
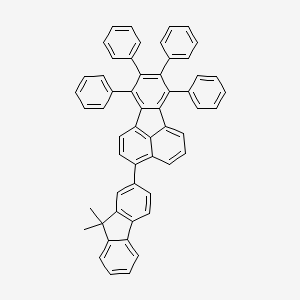


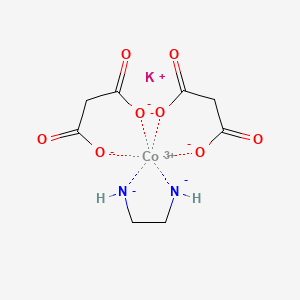

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

